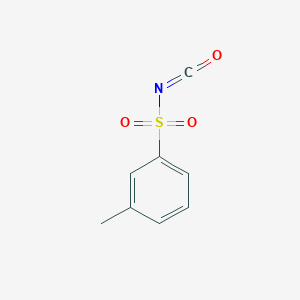

3-Methylbenzene-1-sulfonyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHEJYDQNWSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methylbenzene-1-sulfonyl isocyanate CAS number 194543-40-3

Topic: 3-Methylbenzene-1-sulfonyl Isocyanate (CAS 194543-40-3): Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.

Executive Summary: The Regiochemical Tuner

This compound (CAS 194543-40-3), often referred to as m-toluenesulfonyl isocyanate, represents a specialized electrophilic building block in the medicinal chemist’s arsenal. While its para-isomer (PTSI) is ubiquitous as a moisture scavenger and general reagent, the meta-isomer offers a distinct steric and electronic profile for Structure-Activity Relationship (SAR) exploration.

This guide moves beyond basic catalog data to explore the application logic of this molecule. It serves as a critical intermediate for installing the sulfonylurea pharmacophore—a moiety central to antidiabetics (e.g., glibenclamide analogs) and herbicides—while allowing researchers to probe the metabolic and binding consequences of meta-substitution on the aromatic ring.

Chemical Identity & Physical Properties[1][2][3][4][5]

Unlike standard alkyl isocyanates, the sulfonyl group attached to the nitrogen dramatically enhances the electrophilicity of the isocyanate carbon.

| Property | Data | Note |

| CAS Number | 194543-40-3 | Distinct from p-isomer (4083-64-1) |

| IUPAC Name | This compound | Also: m-Tosyl isocyanate |

| Molecular Formula | C₈H₇NO₃S | |

| Molecular Weight | 197.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~275°C (Predicted) / ~144°C at 13 hPa | High boiling point requires vacuum distillation for purification. |

| Density | ~1.29 g/mL | Denser than water. |

| Solubility | DCM, THF, Toluene, Acetonitrile | Reacts violently with water/alcohols. |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Extremely hygroscopic. |

Expert Insight: Electronic & Reactivity Profile

To use this reagent effectively, one must understand the electronic push-pull mechanism that differentiates it from its para-isomer.

The "Meta" Advantage

In the para-isomer (PTSI), the methyl group donates electron density into the aromatic ring via both induction and hyperconjugation . This electron density is partially delocalized to the sulfonyl group, slightly stabilizing the isocyanate and reducing its electrophilicity.

In This compound , the methyl group is in the meta position relative to the sulfonyl group.

-

Reduced Hyperconjugation: The resonance overlap between the methyl group and the sulfonyl group is geometrically interrupted.

-

Inductive Dominance: The methyl group exerts a weak inductive (+I) effect but lacks the resonance stabilization found in the para isomer.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways of this molecule: the desired synthesis of sulfonylureas versus the destructive hydrolysis pathway.

Figure 1: Divergent reactivity pathways. The upper path yields the target pharmacophore; the lower path represents the primary degradation mode and safety hazard.

Experimental Protocol: Synthesis of m-Tolyl Sulfonylureas

This protocol is designed for the synthesis of a sulfonylurea library candidate, utilizing this compound to react with a secondary amine.

Objective: Synthesis of N-(3-methylbenzenesulfonyl)-N'-cyclohexylurea.

Reagents

-

This compound (1.0 equiv)

-

Cyclohexylamine (1.05 equiv)

-

Dichloromethane (DCM), Anhydrous (Solvent)

-

Triethylamine (0.1 equiv, optional catalyst for sluggish amines)

Step-by-Step Methodology

-

System Preparation (Critical):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).

-

Why: Even trace moisture will consume the isocyanate, releasing CO₂ and generating the sulfonamide impurity (see Fig 1), which is difficult to separate from the urea product.

-

-

Solvation:

-

Charge the flask with Cyclohexylamine (1.05 equiv) and anhydrous DCM (concentration ~0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Why: The reaction is exothermic. Cooling prevents thermal decomposition and controls the reaction rate.

-

-

Addition:

-

Dissolve this compound in a minimal amount of anhydrous DCM in a separate syringe or dropping funnel.

-

Add the isocyanate solution dropwise to the amine solution over 15 minutes.

-

Observation: No gas evolution should occur. Bubbling indicates moisture contamination (CO₂ release).

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Validation: Monitor by TLC or LC-MS. The isocyanate peak (often not visible on UV, but reactive) will disappear; the product mass [M+H]⁺ will appear.

-

-

Workup:

-

Option A (Precipitation): If the product precipitates, filter and wash with cold DCM/Hexane.

-

Option B (Extraction): Wash the organic layer with 1M HCl (to remove excess amine) followed by Brine. Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Recrystallization from EtOAc/Hexane is preferred over chromatography, as sulfonylureas can streak on silica gel due to their acidity (pKa ~5).

-

Safety & Handling (HSE Mandates)

Hazard Classification:

-

Lachrymator: Causes severe eye and respiratory irritation.[1]

-

Sensitizer: Potential for occupational asthma upon inhalation.[1]

-

Pressure Hazard: Reacts with water to release CO₂.

Self-Validating Safety System:

-

The "Pop" Test: Never store this reagent in a sealed glass vial without a secondary containment or pressure-relief mechanism if the septum has been punctured. Moisture ingress generates CO₂, which can detonate sealed vials.

-

Quenching Spills: Do not use water.[2] Cover spills with solid absorbent (sand/vermiculite), then treat with a mixture of water/ethanol/ammonia in a well-ventilated hood to neutralize slowly.

References

-

Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: p-Toluenesulfonyl isocyanate (Analogous hazard data). Retrieved from

-

National Institutes of Health (NIH). (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved from

-

ChemicalBook. (2024). This compound Product Description. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonylureas. Retrieved from

Sources

A Senior Application Scientist's Guide to the Solubility of 3-Methylbenzene-1-sulfonyl Isocyanate in Organic Solvents: Principles, Reactivity, and Experimental Determination

Executive Summary

Introduction to 3-Methylbenzene-1-sulfonyl Isocyanate (PTSI)

PTSI is a colorless to pale yellow liquid at room temperature, characterized by a pungent, acrid odor.[2][3] Its molecular structure features a highly electrophilic isocyanate group (-N=C=O) attached to a stabilizing, yet electron-withdrawing, tosyl group. This unique electronic arrangement confers its high reactivity, making it a valuable reagent but also demanding careful handling.[4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 4083-64-1 | [2] |

| Molecular Formula | C₈H₇NO₃S | [2] |

| Molecular Weight | 197.21 g/mol | [5] |

| Appearance | Clear, colorless to yellow liquid | [6] |

| Density | ~1.291 g/mL at 25 °C | [3][7] |

| Boiling Point | 144 °C at 10 mmHg | [3][7] |

| Melting Point | 5 °C | [5] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

Its primary applications include acting as a highly efficient water scavenger in moisture-sensitive formulations like polyurethane coatings and sealants, and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5][8]

The Duality of Solubility and Reactivity

When considering a solvent for PTSI, one must ask a critical question: will the solvent act as a passive medium for dissolution, or as an active participant in a chemical reaction? This distinction is the cornerstone of successfully working with this reagent.

-

True Solubility in Inert (Aprotic) Solvents: In the absence of active hydrogen atoms, PTSI dissolves based on standard physicochemical principles like "like dissolves like." Aprotic solvents with varying polarities can effectively solvate the PTSI molecule without chemically altering it. These are the solvents of choice for conducting reactions where the isocyanate moiety is intended to react with a specific substrate, not the solvent itself.

-

Reactivity in Protic & Basic Solvents: PTSI reacts spontaneously and often violently with protic solvents (e.g., water, alcohols) and basic compounds (e.g., amines).[4][5] In these cases, the compound is not merely dissolving but is being consumed in an irreversible chemical reaction. The term "solubility" in this context is misleading; it is a measure of reactivity and consumption. This reactivity is so pronounced that PTSI is used to scavenge trace amounts of water from other solvents.[3][8]

Qualitative Solubility & Reactivity Profile

Based on available literature, the following table summarizes the behavior of PTSI in various common organic solvents. This table should be used as a primary guide for solvent selection.

| Solvent Class | Solvent Example(s) | Behavior with PTSI | Primary Application / Consequence | Source(s) |

| Nonpolar Aprotic | Toluene, Hexane | Soluble | Reaction medium | [4] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN) | Soluble | Reaction medium, derivatization | [1][4] |

| Polar Protic | Water | Violent Reaction | Hydrolysis to p-toluenesulfonamide + CO₂ | [4][6][9] |

| Alcohols (e.g., Methanol, Ethanol) | Reaction | Forms N-sulfonylcarbamates | [4][5] | |

| Basic | Amines (e.g., Triethylamine) | Reaction | Forms N-sulfonylureas | [5] |

Reaction Pathways with Protic Solvents

The high electrophilicity of the central carbon atom in the isocyanate group makes it an immediate target for nucleophiles like water and alcohols.

-

Reaction with Water (Hydrolysis): This reaction is rapid and exothermic, producing p-toluenesulfonamide and carbon dioxide gas.[3][8] This is the basis for PTSI's use as a dehydrating agent. The generation of CO₂ can lead to dangerous pressure buildup in closed systems.[8]

-

Reaction with Alcohols: Alcohols add across the N=C bond to form N-sulfonylcarbamate derivatives. This reaction is often used intentionally for chemical derivatization to aid in analysis or to synthesize specific target molecules.

Caption: Experimental workflow for solubility determination.

3. Step-by-Step Procedure:

-

Preparation: To a 20 mL scintillation vial containing a small magnetic stir bar, add approximately 10 mL of the chosen anhydrous solvent. Add PTSI dropwise until a significant amount of undissolved liquid/solid is present at the bottom.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C). Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the bath and let it stand undisturbed for 1-2 hours to allow the excess PTSI to settle completely.

-

Sampling: Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant into a syringe fitted with a PTFE filter. Be cautious not to disturb the undissolved layer.

-

Mass Determination (Initial): Dispense the filtered supernatant into a clean, dry, pre-weighed vial. Immediately record the total mass.

-

Evaporation: Carefully remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at room temperature. Do not apply heat, as this could potentially degrade the PTSI.

-

Mass Determination (Final): Once the solvent is completely removed, place the vial under high vacuum for an additional hour to remove any residual solvent traces. Weigh the vial containing the PTSI residue. Repeat the drying and weighing until a constant mass is achieved.

-

Calculation:

-

Mass of PTSI = (Final mass of vial + residue) - (Initial mass of empty vial)

-

Volume of solvent = Volume of supernatant sampled (e.g., 5.00 mL)

-

Solubility ( g/100 mL) = (Mass of PTSI / Volume of solvent) * 100

-

Comprehensive Safety and Handling Guide

Working safely with PTSI is non-negotiable. Adherence to the following protocols is essential.

-

Engineering Controls: All manipulations of PTSI must occur within a certified chemical fume hood to prevent inhalation of its volatile and irritating vapors. [10]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times.

-

Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Change gloves immediately if contamination occurs. [10] * Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Storage: Store PTSI in its original, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [6][11]The storage area should be cool, dry, and well-ventilated, away from water, alcohols, bases, and oxidizing agents. [9]* Spill Management:

-

Evacuate the immediate area.

-

Absorb small spills with an inert, non-reactive material like vermiculite or sand.

-

Place the absorbed material into an open-top container. Do not seal the container , as the reaction with atmospheric moisture will generate CO₂ gas, leading to a risk of rupture. [8] * Decontaminate the area with a suitable solution (e.g., a solution of sodium carbonate).

-

-

Waste Disposal: PTSI and any materials contaminated with it are considered hazardous waste. [9][11]Dispose of them in accordance with local, state, and federal regulations. Do not pour down the drain or mix with other chemical waste.

Conclusion

This compound is a cornerstone reagent whose effective use hinges on a nuanced understanding of its solubility. While it is readily soluble in a wide array of aprotic organic solvents, its extreme reactivity with protic species like water and alcohols is a defining characteristic that must govern solvent choice. For applications requiring PTSI to act as a reagent, inert aprotic solvents are the only viable option. For applications leveraging its reactivity, such as its role as a water scavenger, this chemical property is precisely the desired function. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently and safely select appropriate solvents and, when necessary, determine specific solubility parameters to advance their scientific objectives.

References

-

p-toluenesulphonyl isocyanate | PDF | Toxicity | Dangerous Goods - Scribd. (2025, May 21). Available from: [Link]

-

p-Toluenesulfonyl Isocyanate - VanDeMark Chemical. Available from: [Link]

-

Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available from: [Link]

-

Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016, December 21). International Journal of ChemTech Research. Available from: [Link]

-

REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. Available from: [Link]

-

p-TOLUENE SULFONYL ISOCYANATE. Available from: [Link]

-

p-TOLUENESULFONYL ISOCYANATE - Ataman Kimya. Available from: [Link]

Sources

- 1. CAS 4083-64-1: p-Toluenesulfonyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. p-Toluenesulfonyl Isocyanate | 4083-64-1 [chemicalbook.com]

- 4. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 5. manavchem.com [manavchem.com]

- 6. echemi.com [echemi.com]

- 7. p-トルエンスルホニルイソシアナート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. vandemark.com [vandemark.com]

- 9. fishersci.nl [fishersci.nl]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

Methodological & Application

application of m-toluenesulfonyl isocyanate in pharmaceutical intermediate synthesis

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific application of 3-toluenesulfonyl isocyanate (m-Toluenesulfonyl isocyanate, m-TSI), while drawing necessary comparative technical data from its widely used isomer, p-toluenesulfonyl isocyanate (PTSI).

Subject: Strategic Application of m-Toluenesulfonyl Isocyanate (m-TSI) as a Pharmacophore Building Block and Reactive Scavenger. CAS No: 54593-42-7 (m-isomer) | Molecular Formula: C₈H₇NO₃S

Executive Summary

While p-toluenesulfonyl isocyanate (PTSI) is the industry standard for moisture scavenging and sulfonylcarbamate synthesis, the meta-isomer (m-TSI) offers a distinct steric and electronic profile for medicinal chemistry. m-TSI is primarily utilized when the specific 3-tolyl moiety is required to optimize Structure-Activity Relationships (SAR), particularly for modulating lipophilicity (

This guide details the reactivity profile of m-TSI, its use in synthesizing sulfonylureas (a common scaffold in hypoglycemic and antineoplastic agents), and rigorous handling protocols to prevent hydrolysis.

Reactivity & Mechanistic Insight

Electronic Profile

Sulfonyl isocyanates are significantly more electrophilic than standard alkyl or aryl isocyanates. The sulfonyl group (

-

Comparison: The methyl group in the meta position (

) is less electron-donating than in the para position (

Mechanism of Action

The primary reaction pathway involves the addition of a nucleophile (amine, alcohol, or water) to the isocyanate carbon.

Figure 1: General Reactivity Pathway of m-TSI

Caption: Nucleophilic addition to m-TSI. Note the competing hydrolysis pathway (red dashed line) which must be suppressed.

Key Applications in Pharma

Synthesis of Sulfonylurea Pharmacophores

Sulfonylureas are a critical class of APIs (e.g., glipizide analogs). m-TSI reacts with primary or secondary amines to yield m-substituted sulfonylureas in a single step, avoiding the use of hazardous phosgene or sulfonyl chlorides.

Carbamoylation (Prodrugs & Protecting Groups)

Reaction with alcohols yields N-sulfonylcarbamates. These are often used to derivatize hydroxyl groups to improve solubility or as a cleavable linker in antibody-drug conjugates (ADCs).

Moisture Scavenging (Specialized)

While PTSI is the bulk scavenger of choice, m-TSI functions identically. It reacts rapidly with residual water to form m-toluenesulfonamide (inert solid) and

-

Use Case: When the synthesis already contains m-tolyl moieties, using m-TSI as a scavenger prevents the introduction of a "foreign" p-tolyl impurity profile.

Experimental Protocols

Safety Pre-Requisite

-

Hazard: m-TSI is a lachrymator and respiratory sensitizer.

-

Engineering Controls: All operations must be performed in a functioning fume hood under an inert atmosphere (

or Ar). -

PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

Protocol A: Synthesis of N-(m-Toluenesulfonyl)-N'-alkylurea

Objective: To synthesize a sulfonylurea intermediate from a primary amine.

Materials:

-

m-Toluenesulfonyl isocyanate (1.0 equiv)

-

Primary Amine (0.95 equiv) — Limiting reagent to ensure full consumption of amine.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Inert Gas: Nitrogen (

).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under

flow. -

Solvation: Dissolve the Primary Amine (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve m-TSI (10.5 mmol, 1.05 equiv) in DCM (5 mL). Add this solution dropwise to the amine solution over 15 minutes via a pressure-equalizing addition funnel.

-

Rationale: Exothermic reaction. Slow addition prevents temperature spikes that could degrade the isocyanate.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC or LC-MS. The isocyanate peak (IR ~2240 cm⁻¹) should disappear, and the urea mass should appear.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

-

-

Validation: Confirm structure via ¹H-NMR (Look for sulfonamide NH at ~9-10 ppm and urea NH at ~6-7 ppm).

Protocol B: Carbamoylation of a Secondary Alcohol

Objective: Derivatization of a hindered hydroxyl group.

Table 1: Reaction Condition Optimization

| Parameter | Condition | Rationale |

| Stoichiometry | 1.2 equiv m-TSI | Excess ensures complete conversion of the alcohol. |

| Catalyst | DMAP (5 mol%) | Nucleophilic catalyst required for less reactive (hindered) alcohols. |

| Temperature | 40–60°C | Thermal energy required to overcome steric hindrance. |

| Solvent | Toluene or MeCN | Non-nucleophilic, high-boiling solvents. |

Workflow:

-

Dissolve Alcohol (5 mmol) and DMAP (0.25 mmol) in anhydrous Toluene (15 mL).

-

Add m-TSI (6 mmol) dropwise at RT.

-

Heat to 50°C and stir for 6 hours.

-

Quench excess isocyanate with 1 mL of Methanol (forms methyl carbamate byproduct, easily separated).

-

Evaporate solvent and purify.

Visual Workflow: Sulfonylurea Synthesis

Caption: Operational workflow for the synthesis of m-toluenesulfonylureas.

Comparison: m-TSI vs. p-TSI (PTSI)

| Feature | p-Toluenesulfonyl Isocyanate (PTSI) | m-Toluenesulfonyl Isocyanate (m-TSI) |

| Availability | High (Bulk Commodity) | Moderate (Specialty Reagent) |

| Reactivity | High | High (Slightly higher electrophilicity) |

| Primary Use | Moisture scavenger, generic sulfonylations | SAR optimization, specific meta-isomer synthesis |

| Byproduct | p-Toluenesulfonamide (MP: 137°C) | m-Toluenesulfonamide (MP: 108°C) |

Application Note: If your synthesis protocol is established for PTSI, it is directly transferable to m-TSI with virtually no modification, provided the stoichiometry is recalculated for purity.

References

-

General Reactivity of Sulfonyl Isocyanates: Ulrich, H. (1965). Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link

-

Sulfonylurea Synthesis Protocols: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas. Chemical Reviews, 50(1), 1–46. Link

-

Isocyanate Scavenging Mechanism: ASTM D5396 - Standard Specification for Polyurethane Raw Materials (Analogous protocols for isocyanate handling). Link

-

PTSI/m-TSI Analogous Chemistry: Loh, T. P., et al. (1999). Indium-mediated reaction of sulfonyl isocyanates. Tetrahedron Letters, 40(49), 8697-8700. (Demonstrates arylsulfonyl isocyanate reactivity patterns). Link

Sources

Application Note: Precision Synthesis of N-Sulfonylureas via 3-Methylbenzene-1-sulfonyl Isocyanate

Abstract

This application note details the protocol for synthesizing N-sulfonylureas via the nucleophilic addition of amines to 3-methylbenzene-1-sulfonyl isocyanate . While the para-isomer (tosyl isocyanate) is ubiquitous in literature, the meta-isomer (3-methyl) offers distinct steric and electronic properties valuable for Structure-Activity Relationship (SAR) studies in drug discovery and agrochemistry. This guide provides a robust, moisture-controlled methodology to ensure high yield and purity, addressing the high reactivity of the sulfonyl isocyanate electrophile.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Role of Sulfonylureas

Sulfonylureas are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in antidiabetic drugs (e.g., Gliclazide, Tolbutamide) and acetolactate synthase (ALS) inhibiting herbicides (e.g., Chlorsulfuron).[1] The moiety acts as a bioisostere for carboxylic acids and provides critical hydrogen-bonding interactions within protein active sites.

Reagent Profile: this compound

-

IUPAC Name: this compound

-

Structure: A sulfonyl group (-SO₂-) bonded to an isocyanate (-N=C=O) and a meta-tolyl ring.

-

Reactivity: Unlike alkyl or aryl isocyanates, sulfonyl isocyanates are highly electrophilic . The strong electron-withdrawing nature of the sulfonyl group depletes electron density from the isocyanate carbon, making it susceptible to rapid nucleophilic attack, even by weak nucleophiles.

-

Comparison: The meta-methyl substituent exerts a slightly different inductive and steric influence compared to the common para-methyl (tosyl) isomer, potentially altering the solubility profile and metabolic stability of the final urea product.

Reaction Mechanism

The synthesis proceeds via a direct nucleophilic addition. The amine nitrogen attacks the central carbon of the isocyanate, followed by a proton transfer to the nitrogen of the isocyanate (now part of the urea).

Key Mechanistic Features:

-

Activation: The sulfonyl group activates the N=C=O moiety.

-

Addition: Rapid attack by R-NH₂.

-

Stabilization: The resulting sulfonylurea is acidic (pKa ~5-6) and stable, though the intermediate isocyanate is moisture-sensitive.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the electronic flow and intermediate states during the coupling.

Caption: Mechanistic pathway of amine addition to sulfonyl isocyanate, highlighting the critical proton transfer step and the risk of hydrolysis.

Experimental Workflow

This flowchart outlines the critical decision points and process steps.

Caption: Step-by-step experimental workflow ensuring anhydrous conditions and controlled addition.

Detailed Protocol

Materials & Equipment

-

Reagent A: this compound (Handle in fume hood; lachrymator).

-

Reagent B: Primary or Secondary Amine (1.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Water content must be <50 ppm to prevent decomposition to sulfonamide.

-

Apparatus: Flame-dried round-bottom flask, nitrogen balloon/manifold, addition funnel or syringe pump.

Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Environment)

-

Flame-dry a 50 mL round-bottom flask and cool under a stream of dry nitrogen.

-

Charge the flask with Reagent B (Amine, 1.0 mmol) .

-

Dissolve the amine in Anhydrous DCM (5 mL) .

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Addition of Isocyanate

-

In a separate dry vial, dissolve This compound (1.05 mmol, 1.05 equiv) in Anhydrous DCM (2 mL) .

-

Expert Tip: A slight excess (5%) of the isocyanate ensures complete consumption of the amine. The excess isocyanate is easier to remove (via quenching) than unreacted amine.

-

-

Add the isocyanate solution dropwise to the stirred amine solution over 5–10 minutes.

-

Observation: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

-

Step 3: Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 30–60 minutes .

-

Monitoring:

-

TLC: Check for disappearance of the starting amine.

-

IR (Optional): Disappearance of the strong isocyanate peak at ~2240 cm⁻¹.

-

Step 4: Quenching & Isolation

-

Quench: If excess isocyanate was used, add 0.5 mL of Methanol and stir for 10 minutes. This converts residual isocyanate into the methyl carbamate (soluble, easily separated) or sulfonamide.

-

Isolation (Method A - Precipitation): Many sulfonylureas precipitate from DCM. If a solid forms, filter, wash with cold DCM, and dry.

-

Isolation (Method B - Evaporation): If the product remains in solution, evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or Toluene/Hexanes if necessary.

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 Amine : 1.05 Isocyanate | Slight excess of electrophile drives completion. |

| Temperature | 0°C | Controls exotherm; prevents degradation. |

| Time | 30 - 60 min | Reaction is typically very fast. |

| Concentration | 0.1 M - 0.2 M | Dilution prevents localized overheating. |

| Yield Target | > 85% | High efficiency expected under dry conditions. |

Troubleshooting & Optimization

Common Issues

-

Low Yield / Formation of Sulfonamide:

-

Cause: Moisture ingress. The isocyanate reacts with water to form unstable carbamic acid, which decarboxylates to the sulfonamide (3-methylbenzenesulfonamide).

-

Solution: Use freshly distilled solvents or molecular sieves. Ensure N₂ atmosphere.

-

-

Oily Product:

-

Cause: Impurities or solvent retention.[2]

-

Solution: Triturate the oil with Hexanes or Diethyl Ether to induce crystallization.

-

-

Incomplete Reaction:

-

Cause: Sterically hindered amine.

-

Solution: Add a non-nucleophilic base (e.g., Triethylamine, 0.1 equiv) as a catalyst, or reflux in Toluene (requires strict moisture control).

-

References

-

General Reactivity of Sulfonyl Isocyanates

-

Ulrich, H. (1965). The Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link

-

-

Synthesis of Sulfonylureas (General Protocol)

-

Kurzer, F. (1950). Sulfonylureas and Related Compounds. Chemical Reviews, 50(1), 1–46. Link

-

-

Application in Herbicide Synthesis (Analogous Chemistry)

-

Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment. Link

-

-

Physical Properties of Toluenesulfonyl Isocyanate (Isomer Comparison)

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77993, p-Toluenesulfonyl isocyanate. Link

-

Sources

Application Note: Experimental Setup for Reactions with Moisture-Sensitive Sulfonyl Isocyanates

Abstract

Sulfonyl isocyanates (

Part 1: The Chemistry of Sensitivity

To handle sulfonyl isocyanates effectively, one must understand why they fail. Unlike alkyl isocyanates, the sulfonyl group (

The Failure Mechanism (Hydrolysis)

Moisture ingress triggers a cascade reaction that destroys the reagent and generates a pressure hazard.

-

Attack: Water attacks the isocyanate carbon.

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes.

-

Product: Evolution of Carbon Dioxide (

) and formation of the corresponding sulfonamide (

Safety Critical: In a closed vessel, the evolution of

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways between the desired synthesis and the moisture-induced failure mode.

Figure 1: Mechanistic divergence. The red pathway indicates moisture contamination leading to pressure buildup and sulfonamide impurities.

Part 2: Engineering the Environment

Standard "dry" solvents are often insufficient. The following setup is mandatory for reproducible results.

Solvent Preparation

-

Solvent Choice: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

-

Drying Protocol: Solvents must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours.

-

Validation: Water content must be

(Karl Fischer titration). -

Note: Avoid nucleophilic solvents (alcohols, amines) or acetone (which can react with highly reactive variants like CSI).

-

Glassware & Atmosphere

-

Oven Drying: All glassware must be stored at

for at least 4 hours prior to use. -

Inert Gas: Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the reaction surface.

-

Vessel: Use a Schlenk flask or a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel.

Part 3: Protocol A - Synthesis of Sulfonylureas

This protocol describes the reaction of p-Toluenesulfonyl Isocyanate (PTSI) with a primary amine.

Experimental Workflow

| Step | Action | Critical Parameter |

| 1 | Purge | Flame-dry the reaction flask under vacuum; backfill with Argon (3 cycles). |

| 2 | Charge | Add the amine nucleophile (1.0 equiv) and dry DCM via syringe through a septum. |

| 3 | Cool | Cool the solution to |

| 4 | Add | Add PTSI (1.05 equiv) dropwise over 15–20 minutes. |

| 5 | Monitor | Exotherm Watch: Maintain internal temp |

| 6 | React | Allow to warm to Room Temp (RT). Stir for 2–4 hours. |

| 7 | QC | Take an aliquot for IR analysis (see Section 5). |

| 8 | Quench | If NCO peak is gone, quench with saturated |

Workflow Diagram

Figure 2: Step-by-step synthesis workflow with built-in quality control check.

Part 4: Special Handling for Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl Isocyanate (

"Hard Mode" Modifications

-

Temperature: Reactions must often be initiated at

(Dry Ice/Acetone) or -

Dilution: Always dilute CSI in the solvent before addition to the reaction mixture. Never add neat CSI to a reaction mixture containing nucleophiles.

-

Equipment: Use PTFE-coated stir bars and seals. CSI vapors can degrade standard rubber septa rapidly.

Part 5: Quality Control & Troubleshooting

In-Process Monitoring (Self-Validation)

The most reliable method to verify reaction progress without quenching is FT-IR .

-

Target Signal: The Isocyanate (

) asymmetric stretch.[2] -

Wavenumber: Strong absorption at

.[2] -

Pass Criteria: Complete disappearance of this peak indicates consumption of the isocyanate.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Bubbling upon addition | Moisture contamination ( | Stop addition. Check solvent dryness. Ensure inert gas flow is positive. |

| White Precipitate forms immediately | Formation of Sulfonamide (hydrolysis product) or rapid polymerization. | Filter solid. Analyze by NMR. If sulfonamide, the system was wet.[3] |

| Exotherm > | Addition rate too fast. | Slow down addition. Improve cooling bath contact. |

| Residual NCO peak (IR) after 4h | Reaction stalled or stoichiometry error. | Add 0.1 equiv of amine (if amine limited) or heat to |

References

-

Ulrich, H. (1965). Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 65(3), 369–376. Link

-

VanDeMark Chemical. (2023). p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. Link

-

Sigma-Aldrich. (2023). Chlorosulfonyl isocyanate Safety Data Sheet (SDS). Link

-

Loh, T.-P., et al. (1999). Reaction of Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link

-

Thermo Fisher Scientific. (2023). Infrared Spectroscopy of Isocyanates: Application Note. Link

Sources

palladium-catalyzed bis-allylation reaction with p-toluenesulfonyl isocyanate

Application Note: Palladium-Catalyzed Multicomponent Bis-Allylation of p-Toluenesulfonyl Isocyanate

Executive Summary

This application note details the protocol for the palladium-catalyzed tandem bis-allylation of p-toluenesulfonyl isocyanate (TsNCO). Unlike standard nucleophilic additions to isocyanates, this multicomponent reaction utilizes an amphoteric bis-allylpalladium intermediate to functionalize both the carbon and nitrogen atoms of the isocyanate cumulene system. The method enables the rapid, regioselective assembly of functionalized

Key Advantages:

-

Dual Functionalization: Simultaneous formation of C–C and C–N bonds across the isocyanate core.

-

High Regioselectivity: The electrophilic allyl fragment (from chloride) and nucleophilic allyl fragment (from stannane) are distinguished by the catalyst system.

-

Mild Conditions: Reaction proceeds at room temperature in THF.

Scientific Foundation & Mechanism

The Amphoteric Bis-Allyl Palladium Complex

The core of this transformation is the generation of a transient bis-allylpalladium species.[1] Unlike standard cross-couplings (e.g., Stille) where one group is transferred to an electrophile, this system generates a complex containing two allyl ligands that exhibit "amphoteric" character—one capable of electrophilic attack and the other nucleophilic attack.

Mechanism Description:

-

Oxidative Addition: Pd(0) inserts into the allyl chloride to form a cationic

-allylpalladium(II) complex. -

Transmetallation: The allylstannane transfers its allyl group to the palladium center, generating a neutral bis-allyl palladium intermediate.

-

Sequential Insertion/Attack:

-

The isocyanate (TsNCO) acts as an electrophile, attacking the more nucleophilic

-allyl ligand (derived from the stannane) at the isocyanate carbon. -

The resulting palladium-bound amidate species then undergoes reductive elimination (or nucleophilic attack) involving the second allyl group (derived from the chloride) onto the nitrogen.

-

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle for the Pd-catalyzed three-component coupling of allyl chloride, allylstannane, and TsNCO.

Experimental Protocol

Reagents & Materials

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Electrophile 1: Allyl chloride derivative (e.g., methallyl chloride, cinnamyl chloride).

-

Nucleophile: Allyltributylstannane.

-

Electrophile 2: p-Toluenesulfonyl isocyanate (TsNCO) (Moisture sensitive; handle in a glovebox or under strict inert atmosphere).

-

Solvent: Tetrahydrofuran (THF), anhydrous and degassed.

-

Quench: Saturated aqueous Potassium Fluoride (KF) solution (crucial for removing tin byproducts).

Standard Operating Procedure (SOP)

Step 1: Catalyst Activation

-

Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

Charge the flask with Pd(PPh

) -

Add anhydrous THF (1.0 mL) via syringe. The solution should be yellow.

Step 2: Formation of

- Checkpoint: The solution color may shift slightly, indicating oxidative addition is complete.

Step 3: Transmetallation 7. Add Allyltributylstannane (0.38 mmol, 1.0 equiv) dropwise. 8. Stir for 5 minutes at room temperature.

- Insight: This brief period generates the bis-allyl species. Prolonged stirring without the isocyanate may lead to homocoupling of the allyl groups.

Step 4: Isocyanate Insertion (The Bis-Allylation)

9. Add TsNCO (63 mg, 49

- Note: TsNCO is used as the limiting reagent to ensure complete conversion.

- Stir the reaction mixture at room temperature.

- Duration: Typically 1 to 24 hours depending on steric hindrance of the allyl chloride (see Table 1).

Step 5: Work-up and Purification 11. Dilute the reaction mixture with diethyl ether (10 mL). 12. Add saturated aqueous KF (5 mL) and stir vigorously for 30 minutes.

- Safety: This step precipitates tributyltin fluoride (white solid), which is toxic but easier to remove than soluble tin residues.

- Filter the biphasic mixture through a pad of Celite to remove the tin solids.

- Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

- Dry over MgSO

- Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data & Performance Analysis

The reaction exhibits high regioselectivity.[1][2][3][4] The allyl group originating from the stannane (nucleophilic) attacks the carbonyl carbon of the isocyanate, while the allyl group from the chloride (electrophilic) ends up on the nitrogen.

Table 1: Substrate Scope and Reaction Times

| Entry | Allyl Chloride (R-Cl) | Allyl Stannane | Time (h) | Yield (%) | Regioselectivity |

| 1 | Methallyl chloride | Allyl-SnBu | 1 | 82 | >95:5 |

| 2 | Cinnamyl chloride | Allyl-SnBu | 24 | 76 | >95:5 |

| 3 | Allyl chloride | Methallyl-SnBu | 1 | 78 | >95:5 |

| 4 | 2-Cl-methyl-propene | Allyl-SnBu | 2 | 80 | >95:5 |

Data derived from Solin et al. (2001).[5]

Interpretation:

-

Sterics: Substituted allyl chlorides (Entry 2) require longer reaction times due to slower oxidative addition or reductive elimination steps.

-

Regiochemistry: The reaction is highly predictable. The "stannane-derived" allyl group always acylates the isocyanate (C-attack), and the "chloride-derived" allyl group amidates the nitrogen (N-attack).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in TsNCO | TsNCO hydrolyzes rapidly to TsNH |

| Homocoupling | Delayed addition of TsNCO | Add TsNCO immediately after the 5-minute transmetallation window. Do not let the bis-allyl Pd species sit too long. |

| Tin Contamination | Incomplete KF Work-up | Ensure vigorous stirring with sat. KF for at least 30 mins. Alternatively, use 10% w/w KF on silica gel during filtration. |

| Catalyst Death | Oxidation of Pd(0) | Solution should remain yellow/orange. If it turns black (Pd black precipitation) early, check solvent degassing quality. |

Related Protocol: [3+2] Cycloaddition

While the protocol above describes acyclic bis-allylation, researchers often use TsNCO to form heterocycles. If Vinyl Cyclopropanes (VCPs) are used instead of allyl chloride/stannane, the reaction pathway shifts to a [3+2] cycloaddition.

-

Reagents: VCP + TsNCO + Pd(0).

-

Outcome: Vinyl-substituted pyrrolidines or oxazolidinones.

-

Mechanism: Ring opening of VCP forms a zwitterionic

-allyl Pd species (dipole), which is trapped by the TsNCO dipolarophile.

References

-

Solin, N., Narayan, S., & Szabó, K. J. (2001).[5] Palladium-Catalyzed Tandem Bis-allylation of Isocyanates. Organic Letters, 3(6), 909–912.[5][6] [Link]

-

Szabó, K. J. (2004).[7] Palladium-Catalyzed Electrophilic Allylation Reactions via Bis(allyl)palladium Complexes and Related Intermediates.[1][2][7] Chemistry – A European Journal, 10(21), 5268–5275. [Link]

-

Trost, B. M. (2002). Pd-Catalyzed Cycloaddition of Vinylcyclopropanes. Angewandte Chemie International Edition. (Contextual reference for VCP pathways). [Link]

Sources

- 1. Palladium-catalyzed tandem bis-allylation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed electrophilic allylation reactions via bis(allyl)palladium complexes and related intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical modification of polymers with amide moieties using p-toluenesulfonyl isocyanate

Application Note: High-Precision Chemical Modification of Amide-Containing Polymers using p-Toluenesulfonyl Isocyanate (PTSI)

Executive Summary

This guide details the protocol for chemically modifying polymers containing amide moieties (e.g., polyacrylamide, polyamides/nylons) using p-toluenesulfonyl isocyanate (PTSI) .[1] Unlike standard alkyl or aryl isocyanates, PTSI possesses a sulfonyl electron-withdrawing group adjacent to the isocyanate functionality. This structural feature dramatically enhances the electrophilicity of the isocyanate carbon, enabling reaction with poor nucleophiles—specifically the nitrogen atom of amide groups—without the need for harsh catalysts.

Key Application: Transformation of inert amide groups into reactive

Chemical Mechanism & Reactivity

The reaction relies on the extreme electrophilicity of the PTSI isocyanate carbon. Standard amides (

Mechanism: Formation of Acyl-Sulfonylurea

-

Nucleophilic Attack: The amide nitrogen attacks the isocyanate carbon.

-

Proton Transfer: A rapid proton shift occurs from the amide nitrogen to the isocyanate nitrogen.

-

Product Formation: A stable

-acyl-

Critical Competitive Reaction (Water):

PTSI reacts with water faster than with amides. Water hydrolysis yields p-toluenesulfonamide and

Figure 1: Reaction pathway showing the desired formation of sulfonylurea and the competitive hydrolysis reaction.

Material Considerations & Safety

Reagent Properties

| Property | Value | Implication |

| Molecular Weight | 197.21 g/mol | Calculation basis for stoichiometry. |

| Boiling Point | 144°C (at 10 mmHg) | High boiling point; requires vacuum for removal. |

| Reactivity | Extremely High | Reacts violently with water; lachrymator.[1] |

| Physical State | Colorless Liquid | Low viscosity aids diffusion in polymer melts/solutions. |

Solvent Selection

The solvent must be aprotic and anhydrous .

-

Recommended: Anhydrous THF (Tetrahydrofuran), NMP (N-Methyl-2-pyrrolidone), or Dichloromethane (DCM).

-

Avoid: Alcohols, amines, or un-dried technical grade solvents.

Safety (E-E-A-T)

-

Respiratory Hazard: PTSI is a respiratory sensitizer. All operations must occur in a fume hood.[1]

-

Explosion Risk: Sealed containers with moisture contamination can pressurize due to

generation.[3] -

PPE: Butyl rubber gloves, chemical splash goggles, and lab coat.

Experimental Protocol: Polymer Modification

Objective: Functionalize Polyacrylamide (PAM) or Polyamide-6 (PA6) with PTSI.

Step 1: Pre-Drying (The "Make or Break" Step)

-

Theory: Even 0.1% water content will consume significant PTSI and generate insoluble sulfonamide byproducts that contaminate the polymer matrix.

-

Action: Dry the polymer in a vacuum oven at 60-80°C for 24 hours. If using a solvent (e.g., NMP), store it over activated 4Å molecular sieves for 48 hours.

Step 2: Dissolution/Swelling

-

For Soluble Polymers (e.g., PAM in DMSO/NMP): Dissolve the polymer to create a 5-10 wt% solution. Heat to 60°C to ensure chain extension.

-

For Insoluble Resins (Surface Mod): Suspend the polymer beads/film in anhydrous Toluene or DCM.

Step 3: Reaction

-

Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Purge: Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Addition: Add PTSI dropwise via syringe or addition funnel.

-

Stoichiometry: Use 1.2 to 2.0 equivalents of PTSI per amide unit to drive the reaction to completion.

-

-

Incubation:

-

Temperature: 60°C - 80°C (Refluxing THF is common).

-

Time: 24 - 48 hours. (Note: PTSI reacts slower with amides than water; patience is required).

-

Catalyst: Usually not required.[3] If reaction is sluggish, add 0.1 mol% DBTL (Dibutyltin Dilaurate), but this is rarely necessary for PTSI.

-

Step 4: Quenching & Purification

-

Cool: Allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a 10-fold excess of anhydrous Diethyl Ether or Methanol (Note: Methanol will react with excess PTSI to form a soluble carbamate, which is easily washed away).

-

Filtration: Collect the polymer via vacuum filtration.

-

Washing: Wash the precipitate 3x with ether/methanol to remove residual p-toluenesulfonamide byproducts.

-

Drying: Vacuum dry at 40°C overnight.

Figure 2: Experimental workflow for the modification of amide-polymers with PTSI.

Characterization & Validation

To validate the formation of the sulfonylurea linkage, use the following spectroscopic markers:

FTIR Spectroscopy (Key Indicators)

| Functional Group | Unmodified Polymer ( | Modified Polymer ( | Note |

| Isocyanate (-N=C=O) | Absent | Absent | If peak at ~2270 is present, free PTSI remains (wash more). |

| Amide Carbonyl | ~1650-1680 | Shifted / Broadened | Overlap can occur; look for new shoulders. |

| Sulfonyl (-SO2-) | Absent | 1160 & 1340 | Distinct symmetric/asymmetric stretches. |

| Urea Carbonyl | Absent | ~1700-1720 | Formation of the N-C(=O)-N linkage. |

1H-NMR (Solvent: DMSO-d6)

-

Aromatic Protons: Look for the characteristic

pattern of the tosyl group at -

Methyl Group: A sharp singlet at

2.4 ppm (from the toluene moiety). -

NH Protons: The sulfonylurea proton (

) is highly acidic and typically appears downfield (

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Bubbling upon PTSI addition | Water contamination. | Stop. The system is wet.[4] Re-dry polymer and solvent. |

| No reaction (FTIR unchanged) | Steric hindrance or low temp. | Increase temperature to reflux; extend time to 72h. |

| Polymer gels/crosslinks | Side reactions or H-bonding. | Lower polymer concentration (<5%); ensure vigorous stirring. |

| White precipitate forms immediately | Formation of p-toluenesulfonamide. | Indicates wet solvent. Filter, but yield will be low. |

References

-

VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate (PTSI) Technical Data Sheet. Retrieved from [Link]

-

Iwakura, Y., Uno, K., & Kang, S. (1966). Reaction of p-toluenesulfonyl isocyanate with polymers having amide moieties. Journal of Polymer Science Part A-1: Polymer Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonyl isocyanate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Impag Group. (2025). Moisture-hardening 1-K-PU CASE-systems with p-toluenesulfonyl isocyanate (PTSI). Retrieved from [Link]

-

Shellhamer, D. F., et al. (2019).[5] Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes. Journal of Undergraduate Chemistry Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yield for m-toluenesulfonyl isocyanate cycloadditions

Current Status: Operational Topic: Optimization of [2+2] Cycloadditions & Yield Improvement Lead Scientist: Dr. A. Vance, Senior Application Specialist

Core Directive: The "Zwitterion Trap"

Executive Summary:

Unlike standard aryl isocyanates, m-toluenesulfonyl isocyanate (m-TSI) possesses a highly electron-withdrawing sulfonyl group linked directly to the cumulative double bond system. This makes the carbon of the isocyanate group (

The Critical Insight:

Low yields in m-TSI cycloadditions are rarely due to lack of reactivity. They are almost always due to hyper-reactivity leading to moisture scavenging (hydrolysis) or thermodynamic equilibration to acyclic amides rather than the kinetic [2+2]

Successful optimization requires shifting your mindset from "forcing the reaction" (heat/catalyst) to "stabilizing the intermediate" (low temperature/concentration control).

Pre-Reaction Troubleshooting: Reagent Integrity

Issue: "My reaction mixture turns cloudy immediately, and yield is <30%."

Diagnosis:

You are likely seeing the formation of m-toluenesulfonamide, a urea derivative, or biuret byproducts caused by hydrolysis. m-TSI reacts violently with water to release

The Protocol (Self-Validating System): Do not trust the bottle seal. Sulfonyl isocyanates degrade upon storage, even under Ar.

-

Visual Check: If the liquid is viscous or has a precipitate, it must be distilled.

-

Distillation: Distill m-TSI under reduced pressure.

-

Target: Colorless, mobile liquid.

-

Storage: Store under

at +4°C. If stored >1 week, re-distill.

-

-

Solvent Dryness: Solvents (DCM, Toluene) must be distilled over

or passed through activated alumina columns immediately before use.

Workflow: Reagent Preparation

Caption: Critical workflow for ensuring m-TSI integrity prior to cycloaddition.

Reaction Optimization: The [2+2] Cycloaddition

Context: The most common application is the reaction of m-TSI with electron-rich alkenes (e.g., glycals, enol ethers) to form

Mechanism & Control

The reaction proceeds via a stepwise mechanism involving a dipolar (zwitterionic) or 1,4-diradical intermediate, not a concerted synchronous path.

-

Low Temp (-20°C to 0°C): Favors the collapse of the zwitterion into the 4-membered ring (

-lactam). -

High Temp (>25°C): Favors the formation of acyclic unsaturated amides (Friedel-Crafts type products) or polymerization.

Experimental Protocol: Standard [2+2] with Enol Ethers

Reagents:

-

Alkene/Enol Ether (1.0 equiv)

-

m-TSI (1.1 equiv)

-

Solvent:

(Anhydrous) -

Concentration: 0.5 M to 1.0 M

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and

inlet. -

Solvation: Dissolve the alkene in anhydrous

. Cool to 0°C (ice bath). -

Addition: Add m-TSI dropwise via syringe over 10–15 minutes.

-

Why? This controls the exotherm. A rapid temperature spike can open the zwitterion intermediate.

-

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor by IR (disappearance of isocyanate peak ~2230

) or NMR.-

Note: TLC is difficult due to hydrolytic instability of the starting material on silica.

-

-

Quench: Do not use water if isolating the

-sulfonyl

Data: Solvent Compatibility Table

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | Polarity stabilizes the zwitterion intermediate; easy removal. |

| Toluene | Good | Use if higher temperatures are required (rare). |

| Diethyl Ether | Moderate | Can coordinate; ensure absolute dryness. |

| THF | Poor | Risk of polymerization of the isocyanate; difficult to dry completely. |

| DMF/DMSO | Avoid | Reacts violently or degrades the isocyanate. |

Troubleshooting & FAQs

Q1: I am getting the acyclic amide instead of the -lactam. Why?

A: This is a thermodynamic vs. kinetic control issue.

-

Cause: The reaction temperature was likely too high, or the reaction ran too long. The zwitterionic intermediate (see diagram below) can either close to the ring (kinetic) or undergo a proton shift/elimination to form the acyclic amide (thermodynamic).

-

Fix: Lower the temperature to -20°C or -40°C. Reduce reaction time.

Q2: My product decomposes on the silica column.

A:

-

Fix 1 (Preferred): Crystallization.[1] Many sulfonamides crystallize well from EtOAc/Hexanes.

-

Fix 2 (Chromatography): Use silica gel deactivated with 1% Triethylamine (TEA). Elute rapidly.

Q3: Can I use m-TSI for [4+2] cycloadditions?

A: Yes, but it generally acts as a dienophile. However, the [2+2] pathway often competes if the diene is not sufficiently constrained.

-

Tip: If the diene is electron-rich, the [2+2] is favored. To favor [4+2], you may need higher temperatures, which unfortunately risks polymerization.

Mechanistic Pathway Visualization

Caption: The bifurcation of the reaction pathway. Control temperature to favor the green path over the red path.

References

-

Ulrich, H. (1967).[2] Cycloaddition Reactions of Heterocumulenes. Academic Press. (Foundational text on isocyanate reactivity).

-

Shellhamer, D. F., et al. (2008). "Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes and monofluoroalkenes." Journal of Organic Chemistry. Link (Establishes the SET/Zwitterion mechanism for TSI).

-

Barrett, A. G. M., et al. (1985).[3] "Total synthesis of beta-lactam antibiotics." Journal of Organic Chemistry. Link (Demonstrates purification and handling of sensitive sulfonyl beta-lactams).

-

Bestian, H. (1971). "Cycloaddition reactions of sulfonyl isocyanates." Pure and Applied Chemistry. Link (Review of sulfonyl isocyanate reactivity patterns).

Sources

common side reactions and byproducts of sulfonyl isocyanate chemistry

Topic: Common Side Reactions, Byproducts, and Handling of Sulfonyl Isocyanates

Reagent Scope: General Sulfonyl Isocyanates (

Introduction

Welcome to the Technical Support Center. You are likely here because your sulfonyl isocyanate reaction has produced unexpected solids, low yields, or unidentifiable impurities.

Sulfonyl isocyanates are "super-electrophiles." The sulfonyl group (

Module 1: The "Sulfonamide" Impurity (Hydrolysis)

User Issue: "I observed a byproduct with a molecular weight of [M-26] relative to my starting isocyanate, and my reaction bubbled upon addition."

The Mechanism

This is the most common side reaction. Unlike alkyl isocyanates, which hydrolyze slowly to ureas, sulfonyl isocyanates hydrolyze extremely rapidly to sulfonamides .

-

Nucleophilic Attack: Water attacks the isocyanate carbon.

-

Intermediate: A transient sulfonyl carbamic acid forms.

-

Decarboxylation: The unstable acid ejects

immediately, leaving the sulfonamide (

Note: The loss of the

Pathway Diagram

Caption: The rapid hydrolysis pathway.[1] Note that unlike alkyl isocyanates, the symmetric urea is rarely the primary hydrolysis product; the sulfonamide dominates.

Troubleshooting & Protocol

The "Bubble Test" (Self-Validating Step): Before adding your expensive nucleophile, add a drop of the sulfonyl isocyanate to 1 mL of your reaction solvent.

-

Observation: Visible gas evolution (bubbles).

-

Diagnosis: Your solvent is wet.[2] The isocyanate is acting as a water scavenger (generating

).[2][3] -

Solution: Dry solvent over activated 3Å or 4Å molecular sieves for 24 hours.

Reference Insight: p-Toluenesulfonyl isocyanate (PTSI) is commercially sold specifically as a water scavenger for polyurethane formulations because this reaction is so fast and the resulting sulfonamide is inert [1].[2]

Module 2: Solvent Incompatibility (The DMSO/DMF Issue)

User Issue: "I used DMSO (or DMF) to solubilize my reactants, but the isocyanate was consumed immediately without forming the product."

The Chemistry

Sulfonyl isocyanates are incompatible with sulfoxides and formamides.

-

DMSO: Reacts to form a dimethylsulfinimine intermediate and evolves

(similar to a Moffatt oxidation activation). -

DMF: Can form amidine-like adducts or induce polymerization.

Solvent Compatibility Table

| Solvent Class | Status | Notes |

| Chlorinated (DCM, Chloroform) | Recommended | Excellent solubility; non-reactive. |

| Aromatic (Toluene, Benzene) | Recommended | Good for thermal stability; easy to dry. |

| Ethers (THF, Dioxane) | Caution | Must be peroxide-free and ultra-dry. THF can polymerize with CSI. |

| Sulfoxides (DMSO) | FORBIDDEN | Reacts violently/rapidly; evolves |

| Amides (DMF, NMP) | FORBIDDEN | Reacts with the isocyanate functionality. |

| Alcohols/Amines | Reactant | These are nucleophiles; they will consume the reagent. |

Module 3: Oligomerization (Storage Stability)

User Issue: "My bottle of isocyanate has developed a white precipitate or turned cloudy after storage."

The Mechanism

Sulfonyl isocyanates are prone to dimerization, forming uretidinediones (four-membered rings). This is often a reversible, thermal equilibrium.

-

Biuret Formation: If any moisture enters, the resulting sulfonamide (see Module 1) can attack a remaining isocyanate molecule to form a sulfonyl biuret.

Degradation Pathway

Caption: Storage degradation pathways. Dimerization is often reversible upon heating, but biuret formation is irreversible.

Troubleshooting

-

Is it Dimer or Biuret?

-

Test: Heat the neat liquid (carefully) to ~60-80°C.

-

Result: If the solid redissolves, it is likely the uretidinedione dimer . The monomer can often be recovered by distillation.

-

Result: If the solid remains, it is likely biuret (derived from moisture contamination) or sulfamoyl chloride (if using CSI).

-

Module 4: Chlorosulfonyl Isocyanate (CSI) Specials

User Issue: "I am using CSI (Chlorosulfonyl Isocyanate) and seeing multiple spots or violent exotherms."

CSI (

-

Isocyanate Carbon: Reacts fastest (Kinetic product).

-

Sulfonyl Sulfur: Reacts slower (Thermodynamic product).

Common Side Reaction: [2+2] Cycloaddition

Unlike standard sulfonyl isocyanates, CSI reacts with alkenes to form

Safety Warning: CSI reacts violently with water (explosive release of HCl and

FAQ: Rapid Response

Q: Can I use triethylamine (TEA) as a base? A: Use with caution. While TEA is often used to catalyze the reaction with alcohols, excess base can catalyze the dimerization or trimerization (isocyanurate formation) of the sulfonyl isocyanate. Add the base slowly or use a weaker base like pyridine if possible.

Q: How do I quench the reaction without destroying my product? A: If your product is a sulfonyl urea or carbamate, it is stable. Quench excess isocyanate with methanol (forms the methyl carbamate, which is easily separated) or saturated aqueous NH4Cl (if the reaction is diluted).

Q: Why is my yield of sulfonyl urea low? A: Check the order of addition.

-

Correct: Add the Isocyanate to the Amine.

-

Incorrect: Adding Amine to Isocyanate. (Excess isocyanate reacts with the formed urea to produce biurets).[5]

References

-

VanDeMark Chemical. (n.d.).[6] p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. Retrieved from (Verified via search context: PTSI is widely used as a moisture scavenger in PU coatings due to rapid hydrolysis to inert sulfonamide).

- Graf, R. (1963). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23.

- King, J. F., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. (Mechanistic insight into sulfonyl group leaving abilities).

-

Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Source for dimerization and uretidinedione equilibrium).[5]

- Moffatt, J. G. (1966). The reaction of sulfonyl isocyanates with sulfoxides. Journal of Organic Chemistry.

Sources

Technical Support Center: Derivatization with 3-Methylbenzene-1-sulfonyl Isocyanate

Status: Operational | Tier: L3 Advanced Support Subject: Optimization, Troubleshooting, and Mechanistic Analysis of m-Tolylsulfonyl Isocyanate Derivatization

Executive Summary: The Chemistry of the Reagent

3-methylbenzene-1-sulfonyl isocyanate (also known as m-toluenesulfonyl isocyanate) is a highly electrophilic derivatization agent. Unlike standard alkyl isocyanates, the sulfonyl group (

-

Primary Utility: Derivatization of alcohols (to carbamates) and amines (to sulfonylureas) to enhance detectability in HPLC-UV (via the aromatic ring) or LC-MS (via negative mode electrospray ionization, ESI-).

-

Critical Control Point: The N=C=O moiety is a "thermodynamic water trap." It reacts with moisture faster than with hindered analytes, creating the primary source of experimental failure: hydrolysis .

Visualizing the Reaction Landscape

Before troubleshooting, you must visualize the competing pathways in your vial.

Figure 1: Kinetic competition between the desired derivatization (Path A) and moisture-driven hydrolysis (Path B).

Troubleshooting Guide (Q&A Format)

Module A: Chromatographic Anomalies (Ghost Peaks)

Q: I see a large, consistent peak in my chromatogram that doesn't match my analyte. It appears even in blank runs. What is it?

A: This is the "Sulfonamide Signature." When this compound reacts with water, it undergoes decarboxylation to form 3-methylbenzene-1-sulfonamide .

-

Diagnosis: Check the molecular weight of the ghost peak. It will be exactly 171.22 g/mol (Reagent MW 197.21 - CO2 + 2H).

-

The Fix:

-

Solvent Hygiene: Use anhydrous solvents (Acetonitrile or DCM) stored over molecular sieves.

-

Atmosphere: Purge reaction vials with dry Nitrogen or Argon.

-

The "Sacrificial" Method: Add the reagent in large excess (5-10 equivalents). The excess reagent "dries" the solvent by reacting with the water first, leaving the remaining reagent to derivatize your analyte. Note: You must quench the excess afterwards (see Module C).

-

Q: My analyte peak is splitting or broadening significantly after derivatization.

A: This usually indicates "Allophanate Formation" or Isomerization.

-

Mechanism: If you leave the reaction too long or use too much heat, the excess isocyanate can react with the product (the newly formed carbamate nitrogen), forming an allophanate (a dimer of the reagent attached to the analyte).

-

The Fix:

-

Reduce Reaction Time: Sulfonyl isocyanates are hyper-reactive. 5–10 minutes at room temperature is often sufficient.

-

Quench Immediately: Do not let the reaction sit overnight. Add methanol to destroy excess reagent immediately after the set reaction time.

-

Module B: Reaction Kinetics & Yield

Q: I am getting low yields for a secondary alcohol, even with excess reagent.

A: Steric hindrance is likely blocking the nucleophilic attack. While sulfonyl isocyanates are reactive, secondary and tertiary alcohols react much slower than water.

-

The Fix (Catalysis): Add a non-nucleophilic base catalyst.

-

Standard: Triethylamine (TEA) at 1.0 equivalent relative to the analyte.

-

Aggressive: DMAP (4-Dimethylaminopyridine) at 0.1 equivalent. This forms a highly reactive N-acylpyridinium intermediate that transfers the isocyanate group to the hindered alcohol.

-

Q: The reaction mixture turns cloudy/precipitates.

A: This is likely the Sulfonamide byproduct or Polymerization. 3-methylbenzene-1-sulfonamide is often less soluble in non-polar solvents (like Hexane/DCM) than the isocyanate reagent.

-

The Fix:

-

Filter the sample through a 0.2 µm PTFE filter prior to injection.

-

Switch to a more polar solvent like Acetonitrile (ACN) if your chromatography allows, as it solubilizes the sulfonamide better, preventing column clogging.

-

Module C: Post-Reaction Processing

Q: How do I get rid of the excess isocyanate before injecting into the HPLC?

A: You must perform a "Quench Step." Injecting active isocyanate into an HPLC can damage the column (reacting with silanols) or react with the mobile phase (forming precipitates in the lines).

-

Protocol: Add a large excess (e.g., 50 µL) of Methanol or Diethylamine .

-

Methanol Quench: Forms the methyl carbamate of the reagent. This will appear as a distinct, predictable peak early in the chromatogram.

-

Diethylamine Quench: Forms the urea derivative.[1] Highly stable, elutes later.

-

Standard Operating Procedure (SOP)

Protocol: Derivatization of Alcohols/Amines for LC-MS

| Parameter | Specification |

| Solvent | Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). |

| Reagent Prep | Prepare a 10 mg/mL stock solution of this compound in anhydrous ACN. Use immediately. |

| Catalyst | 1% solution of Triethylamine (TEA) in ACN. |

| Stoichiometry | Target 5:1 molar ratio (Reagent : Analyte). |

| Quench | Methanol (HPLC Grade). |

Step-by-Step Workflow:

-

Dissolve Analyte: Prepare analyte in 200 µL anhydrous solvent.

-

Add Catalyst: Add 10 µL of TEA solution.

-

Add Reagent: Add excess reagent solution (calculated 5 eq).

-

Incubate: Vortex for 30 seconds. Let stand at Room Temp for 5–10 minutes.

-

Note: For tertiary alcohols, heat to 50°C for 15 mins.

-

-

Quench: Add 50 µL Methanol. Vortex. Wait 5 mins.

-

Analysis: Inject directly or dilute with mobile phase.

Troubleshooting Logic Tree

Use this flow to diagnose failure modes during method development.

Figure 2: Diagnostic decision tree for evaluating derivatization failure.

References

-

Zuo, M., et al. (2005).[2] p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization...[2][3] Journal of Chromatography B. Link

- Relevance: Establishes the core protocol for sulfonyl isocyanate derivatiz

-

McFarland, J. W., et al. (1970). The Chemistry of Sulfonyl Isocyanates.[2][4][5][6][7] VI. Pyridine Catalysis... The Journal of Organic Chemistry. Link

- Relevance: foundational text on the mechanism of base catalysis (Pyridine/DMAP) for this reaction class.

-

Sigma-Aldrich. (2024). p-Toluenesulfonyl isocyanate Product Information & Safety.Link

- Relevance: Provides physical properties and handling safety for the class of reagents.

-

Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group... AIHA Journal. Link

- Relevance: Discusses the competition between derivatization and hydrolysis in isocyan

Sources

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3689549A - Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

monitoring isocyanate reaction kinetics using in-situ ATR-FTIR

TECHNICAL SUPPORT CENTER: REACTION MONITORING DIVISION Ticket ID: ISO-KIN-ATR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Isocyanate Kinetics via In-Situ ATR-FTIR

Mission Statement

You have reached the Tier-3 Spectroscopy Support Desk. This guide is not a generic manual; it is a troubleshooting ecosystem designed for researchers encountering the specific, non-linear challenges of isocyanate chemistry. We prioritize data integrity, mechanistic visibility, and instrument longevity.

Module 1: Experimental Setup & Signal Integrity

User Query: "I am setting up a reaction to measure the kinetics of a diisocyanate with a polyol. What are the critical failure points before I even start?"

The "Dry-System" Protocol (Mandatory)

Isocyanates are moisture scavengers. In an ATR-FTIR setup, atmospheric moisture is your primary noise source.

-

Purge Stability:

-

Requirement: Continuous N₂ purge of the spectrometer optics bench for 30 minutes before background collection.

-

Why: Water vapor has rotational-vibrational bands that overlap with the Amide I/II regions (1600–1700 cm⁻¹), obscuring urea byproduct formation.

-

-

Background Strategy:

-

Do NOT take a background in air if your reaction is in solvent.

-

Correct Protocol: Fill the reactor with your dry solvent (and internal standard, if used) at the reaction temperature. Collect the background here. This subtracts the solvent spectrum automatically, leaving only the solute (reactants/products) in the live absorbance view.

-

Probe Selection Guide

| Probe Material | Range (cm⁻¹) | Chemical Compatibility | Suitability for Isocyanates |

| Diamond | 4000–650 | Universal (pH 1–14) | Excellent. Hardness prevents scratching during polymer removal. |

| ZnSe | 4000–650 | pH 5–9 | Moderate. Risk of etching if acidic catalysts are used. Soft surface. |

| Silicon | 4000–650 | pH 1–12 | Good. Cost-effective, but susceptible to thermal shock. |

Critical Warning: Do not use Germanium probes for low-concentration isocyanate tracking unless necessary. While it has a high refractive index (good for high-absorbance samples), its low penetration depth (

) reduces sensitivity for minor kinetic changes.

Module 2: Spectral Interpretation & Reaction Pathways

User Query: "I see the NCO peak disappearing, but a new peak is forming at 1640 cm⁻¹ instead of 1720 cm⁻¹. What is happening?"

The Spectral Landscape

You are likely observing Moisture Contamination .[1] Isocyanates react with water to form unstable carbamic acid, which decomposes into amine and CO₂, eventually forming Ureas .

-

Isocyanate (Reactant): ~2270 cm⁻¹ (Strong, sharp asymmetric stretch).

-

Urethane (Target Product): ~1700–1730 cm⁻¹ (C=O stretch, often hydrogen-bonded).

-

Urea (Byproduct): ~1630–1660 cm⁻¹ (C=O stretch, distinct shift from urethane).

Visualizing the Competition: Urethane vs. Urea

Caption: Competitive pathways in isocyanate synthesis. The "Red Route" indicates moisture contamination, detectable by the 1640 cm⁻¹ band and CO₂ bubbles causing baseline noise.

Module 3: Kinetic Analysis & Data Processing

User Query: "My conversion plot doesn't fit second-order kinetics, and the absorbance values seem to drift even after the reaction stops."

Troubleshooting Non-Linearity

-

Autocatalysis: Urethane formation is often autocatalytic (the product catalyzes the reaction).

-

Density Changes: As polymerization proceeds, the solution density increases. This increases the number of molecules within the evanescent field of the ATR probe, artificially inflating absorbance.

-

Solution:Internal Normalization.

-

Protocol: The Internal Standard Method

Do not rely on absolute absorbance (

-

Identify an Invariant Peak: Find a solvent band or a non-reactive backbone vibration (e.g., C-H stretch at 2850–2960 cm⁻¹, if the reactant R-groups don't change significantly).

-

Calculate Ratio:

-

Calculate Conversion (

):

Workflow: From Raw Data to Rate Constants

Caption: The critical data processing pipeline. Note that "Peak Area" is preferred over "Peak Height" in ATR due to band broadening effects at high concentrations.

Module 4: Maintenance & Safety

User Query: "The reaction solidified on the probe. How do I clean it without damaging the sensor?"

The "Skinning" Hazard

Polyurethanes form a "skin" on the ATR crystal interface, which is the point of highest sensitivity.

Cleaning Protocol (Ticket #CLN-09):

-

Solvent Soak: Immediately submerge the probe in DMF (Dimethylformamide) or NMP if the polymer is cross-linked. For thermoplastic TPUs, MEK or THF may suffice.

-

Do NOT Scrape: Even diamond probes can be damaged by metal spatulas (the metal housing can scratch). Use a Teflon or wooden tool .

-